1-(4-Chlorophenyl)-3-(3-ethylpent-1-yn-3-yl)urea
Description
1-(4-Chlorophenyl)-3-(3-ethylpent-1-yn-3-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of a chlorophenyl group and an ethylpentynyl group in its structure suggests potential biological activity and unique chemical properties.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(3-ethylpent-1-yn-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O/c1-4-14(5-2,6-3)17-13(18)16-12-9-7-11(15)8-10-12/h1,7-10H,5-6H2,2-3H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQPSATZWCXOPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#C)NC(=O)NC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-(3-ethylpent-1-yn-3-yl)urea typically involves the reaction of 4-chloroaniline with an appropriate isocyanate or carbodiimide. The reaction conditions may include:
Solvent: Common solvents such as dichloromethane or toluene.
Catalyst: Catalysts like triethylamine or pyridine may be used to facilitate the reaction.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-3-(3-ethylpent-1-yn-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with different functional groups, while substitution reactions can produce a variety of substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-(3-ethylpent-1-yn-3-yl)urea would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the chlorophenyl and ethylpentynyl groups suggests potential interactions with hydrophobic and aromatic regions of target molecules.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-3-(3-ethylpent-1-yn-3-yl)amine: Similar structure but with an amine group instead of a urea group.
1-(4-Chlorophenyl)-3-(3-ethylpent-1-yn-3-yl)carbamate: Similar structure but with a carbamate group.
Uniqueness
1-(4-Chlorophenyl)-3-(3-ethylpent-1-yn-3-yl)urea is unique due to the presence of both a chlorophenyl group and an ethylpentynyl group, which may confer distinct chemical and biological properties compared to similar compounds. Its urea moiety also provides specific reactivity and potential for hydrogen bonding interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
